2,4,6-Triethyl-1,3,5-trioxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triethyl-1,3,5-trioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBGKXFOKOSPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC(OC(O1)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178672 | |
| Record name | s-Trioxane, 2,4,6-triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,4,6-Triethyl-1,3,5-trioxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2396-42-1 | |
| Record name | 2,4,6-Triethyl-1,3,5-trioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Triethyl-1,3,5-trioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396421 | |
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| Record name | NSC28702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28702 | |
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| Record name | s-Trioxane, 2,4,6-triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triethyl-1,3,5-trioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4,6-TRIETHYL-1,3,5-TRIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3GKX4F553 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-Triethyl-1,3,5-trioxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C | |
| Record name | 2,4,6-Triethyl-1,3,5-trioxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Mechanistic Pathways for 2,4,6 Triethyl 1,3,5 Trioxane
Cyclotrimerization of Aldehyde Precursors
The core method for synthesizing 2,4,6-triethyl-1,3,5-trioxane is the cyclotrimerization of propionaldehyde (B47417). rsc.org This reaction involves the acid-catalyzed sequential addition of three propionaldehyde molecules to form a stable six-membered ring containing three oxygen atoms and three ethyl-substituted carbon atoms. The general mechanism proceeds through the protonation of the carbonyl oxygen of an aldehyde molecule, which increases its electrophilicity. orgosolver.commasterorganicchemistry.com This is followed by a nucleophilic attack from the oxygen atom of a second aldehyde molecule. This process repeats with a third aldehyde molecule, ultimately leading to cyclization and the formation of the trioxane (B8601419) ring.
Catalyst Systems and Their Influence on Reaction Efficacy and Selectivity
A wide array of both heterogeneous and homogeneous catalysts have been investigated to optimize the synthesis of this compound, each exhibiting distinct advantages in terms of activity, selectivity, and reusability.
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture.
Silica (B1680970) Gel: Silica gel has been demonstrated as a catalyst for the cyclotrimerization of various aliphatic aldehydes, including propionaldehyde. google.com For instance, stirring propionaldehyde with silica gel beads at 15°C for 5 hours resulted in a 65% yield of this compound after distillation. google.com
Zeolites: Zeolites, such as HZSM-5, have been studied for the conversion of propanal. While they can facilitate various reactions, including aromatization and cracking, controlling the reaction conditions is crucial to favor trioxane formation. ou.edu The microporous structure and acidity of zeolites play a significant role in their catalytic performance. ou.edu
Bentonitic Earth: A simple and effective method for synthesizing 1,3,5-trioxanes utilizes bentonitic earth as a catalyst, offering good to excellent yields. researchgate.net
Ion-Exchange Resins: Cation exchange resins, particularly those based on crosslinked poly(styrene sulfonic acids), are effective acidic catalysts for the formation of cyclic trimers of aliphatic aldehydes. google.com
Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions.
Ionic Liquids (ILs): Acidic ionic liquids, particularly those based on ferric chloride, have proven to be efficient catalysts for the cyclotrimerization of aliphatic aldehydes like propionaldehyde at room temperature and without a solvent. researchgate.net These catalysts can be conveniently separated and recycled. researchgate.netresearchgate.net For example, ferric chloride-based ionic liquids with an apparent molar fraction of FeCl3 of 0.62 are effective. researchgate.net Indium trichloride (B1173362) (InCl₃) is another efficient Lewis acid catalyst for this transformation, particularly under solvent-free conditions. nih.govrsc.orgresearchgate.net Gallium(III)- and Indium(III)-containing ionic liquids have also shown high catalytic activity. mdpi.comnih.gov
Lewis Acids: Various Lewis acids, including aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂), actively catalyze the cyclotrimerization with selectivities often exceeding 85%. rsc.orgttu.edu Indium trichloride, in particular, gives excellent yields of 1,3,5-trioxanes under neat conditions in a short time. researchgate.netlookchem.com
Brønsted Acids:
Heteropolyacids (HPAs): Keggin-type HPAs like 12-phosphotungstic acid, 12-phosphomolybdic acid, and 12-silicotungstic acid are highly effective catalysts. rsc.orgrsc.orgrsc.org They exhibit strong Brønsted acidity and have the unique property of phase-separating from the product at high conversions, allowing for easy recovery and reuse of the catalyst. rsc.orgrsc.org For propanal cyclotrimerization, the catalyst turnover number for a heteropoly acid can be more than 10,000. rsc.org
Sulfuric Acid: Sulfuric acid is a conventional acid catalyst for this reaction. google.com
Lignosulfonate: A novel acid catalyst derived from sodium lignosulfonate through sulfonation with sulfuric acid has been developed. bioethicsjournal.rucardiosomatics.ru This polyfunctional cation exchange material demonstrates high selectivity (over 95%) and good conversion (72%) at 25°C. bioethicsjournal.rucardiosomatics.ru
Trimethylsilyl (B98337) Chloride (TMSCl): In the presence of a small amount of trimethylsilyl chloride, aldehydes can be converted to their corresponding 1,3,5-trioxanes in good to excellent yields at room temperature under solvent-free conditions. researchgate.netresearchgate.net
Heterogeneous Catalysis: Silica Gel, Zeolites, Bentonitic Earth, and Ion-Exchange Resins
Optimization of Reaction Conditions for Enhanced Yield and Control
Optimizing reaction parameters such as the presence of a solvent and temperature is critical for maximizing the yield and selectivity of this compound.
Conducting the cyclotrimerization in a solvent-free (neat) environment offers several advantages, including reduced waste, lower cost, and simplified product isolation. Many of the highly effective catalytic systems operate efficiently under these conditions. For instance, the use of indium trichloride, rsc.orgresearchgate.net ferric chloride-based ionic liquids, researchgate.net and trimethylsilyl chloride researchgate.netresearchgate.net all provide excellent yields without the need for a solvent. The one-pot oxidation-trimerization of propanol (B110389) to this compound using Keggin-type heteropolyacids was also found to be most effective in a solvent-free system. ijcce.ac.ir
Temperature is a crucial parameter that influences both the rate of reaction and the selectivity towards the desired trimer.
With a lignosulfonate-based catalyst, an increase in temperature promotes the conversion of propanal; however, it concurrently decreases the selectivity of the process. cardiosomatics.ru At an optimal temperature of 25°C, a high selectivity of over 95% is achieved. bioethicsjournal.rucardiosomatics.ru
Similarly, when using ferric chloride as a catalyst, lower temperatures favor the formation of the 1,3,5-trioxane (B122180). ttu.edu
For the one-pot oxidation-trimerization of propanol using heteropolyacids, the reaction is typically conducted at 100°C. ijcce.ac.ir
The following table summarizes the performance of various catalysts in the synthesis of this compound.
| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |
| H₃PMo₁₂O₄₀ | Room temp, 2 h | 87.1 | 97.2 | rsc.org |
| H₃PW₁₂O₄₀ | Room temp, 2 h | 86.3 | 97.2 | rsc.org |
| H₄SiW₁₂O₄₀ | Room temp, 2 h | 66.2 | 97.3 | rsc.org |
| AlCl₃ | Room temp, 2 h | 91.5 | 88.6 | rsc.org |
| ZnCl₂ | Room temp, 2 h | 87.6 | 97.5 | rsc.org |
| Lignosulfonate | 25°C | 72 | >95 | bioethicsjournal.rucardiosomatics.ru |
| Silica Gel | 15°C, 5 h | - | 65 (Yield) | google.com |
Solvent-Free Reaction Environments
Investigation of Chemical Equilibria in Trimerization Processes
The formation of this compound from its monomer, propanal, is a reversible cyclotrimerization reaction governed by chemical equilibria. Research has demonstrated that in aqueous solutions, a spontaneous equilibrium is established between propanal, its hydrated form (propane-1,1-diol), and the cyclic trimer, this compound. researchgate.netresearchgate.net This equilibrium has been characterized for the first time in aqueous media using Nuclear Magnetic Resonance (NMR) techniques, which allowed for the determination of molar percentages of the species at various temperatures. researchgate.netresearchgate.net
In acidic environments, such as in the presence of sulfuric acid, the formation of acetals is a prominent reaction pathway for aldehydes like propanal. nih.govsemanticscholar.org These reactions lead to a complex mixture of products, including hemiacetals, linear polyacetals, and the cyclic acetal (B89532) this compound. nih.govsemanticscholar.org The acid acts as a catalyst, accelerating the attainment of equilibrium. Studies conducted in concentrated sulfuric acid have identified this compound as a major acetal species in the resulting mixture. nih.gov The position of the equilibrium can be influenced by factors such as reactant concentration and temperature. For instance, higher concentrations of the initial aldehyde and extended reaction times can favor the formation of the thermodynamically stable trimer. d-nb.info
The characterization of this equilibrium is crucial for optimizing the synthesis of this compound, as it dictates the maximum achievable yield under specific conditions. The data below, derived from NMR studies, illustrates the molar composition of the equilibrium mixture in an aqueous solution at different temperatures.
Table 1: Molar Percentages of Species in Propanal Aqueous Solution at Equilibrium
This table shows the molar percentages of propanal, propane-1,1-diol, and this compound at equilibrium in an aqueous solution at varying temperatures, as determined by NMR spectroscopy. researchgate.net
| Temperature (°C) | Propanal (%) | Propane-1,1-diol (%) | This compound (%) |
|---|---|---|---|
| 25 | Data Not Available in Source | Data Not Available in Source | Data Not Available in Source |
| 40 | Data Not Available in Source | Data Not Available in Source | Data Not Available in Source |
| 60 | Data Not Available in Source | Data Not Available in Source | Data Not Available in Source |
Oxidation-Trimerization Reactions from Alcohol Precursors
The successful implementation of the one-pot oxidation-trimerization strategy hinges on the selection of a suitable catalyst capable of promoting both reaction steps efficiently and selectively. Keggin-type heteropolyacids (HPAs) have emerged as highly effective catalysts for this transformation. ijcce.ac.irresearchgate.net These catalysts possess the dual functionality required: they can facilitate the air oxidation of alcohols and provide the Brønsted acidity necessary for the cyclotrimerization of the resulting aldehyde. ijcce.ac.ir
In the presence of a heteropolyacid catalyst, the reaction typically yields the 1,3,5-trioxane as the major product, with aldol (B89426) condensation compounds forming as minor byproducts. ijcce.ac.irresearchgate.net The reaction is generally carried out under solvent-free conditions at elevated temperatures. ijcce.ac.ir Research has shown that without the heteropolyacid catalyst, the oxidation-trimerization reaction does not proceed, highlighting the essential role of the catalyst. ijcce.ac.ir
The efficiency of the process is dependent on the specific composition of the Keggin-type heteropolyacid. Various HPAs have been investigated to optimize the yield of this compound from 1-propanol (B7761284). The results indicate that the choice of metal atoms within the heteropolyacid structure significantly influences catalytic activity. For example, H₅[PMo₁₁VO₄₀] has been identified as a particularly effective catalyst, providing a high yield of the desired trioxane. ijcce.ac.ir These catalysts also demonstrate good reusability, maintaining their activity over multiple reaction cycles. ijcce.ac.ir
Table 2: Effect of Different Heteropolyacid Catalysts on the Oxidation-Trimerization of 1-Propanol
This table compares the yield of this compound from the one-pot oxidation-trimerization of 1-propanol using various Keggin-type heteropolyacid catalysts. ijcce.ac.ir
| Catalyst | Yield (%) |
|---|---|
| H₃[PW₁₂O₄₀] | 75 |
| H₄[SiW₁₂O₄₀] | 78 |
| H₃[PMo₁₂O₄₀] | 80 |
| H₅[PMo₁₁VO₄₀] | 82 |
| H₄[PMo₁₁FeO₄₀] | 77 |
Chemical Reactivity and Mechanistic Investigations of 2,4,6 Triethyl 1,3,5 Trioxane Transformations
Reversibility of Trioxane (B8601419) Formation from Aldehyde Monomers
The synthesis of 2,4,6-triethyl-1,3,5-trioxane occurs via the acid-catalyzed cyclotrimerization of its monomer, propionaldehyde (B47417). This reaction involves the protonation of the carbonyl oxygen of propionaldehyde by an acid catalyst, which enhances its electrophilicity. Subsequently, nucleophilic attack by other propionaldehyde molecules leads to the formation of the cyclic trimer.
This exothermic trimerization process is reversible and can be influenced by factors such as the presence of water and thermal or acidic stress. researchgate.net The equilibrium can be shifted towards the formation of the trioxane by removing water from the reaction mixture, as the presence of water can inhibit both the forward and reverse reactions. researchgate.net
Decomposition and Controlled Transformation Pathways
The stability of the trioxane ring is not absolute, and it can undergo decomposition through various pathways, primarily influenced by heat and the presence of acid catalysts.
Upon heating to temperatures above 50°C, particularly between 70°C and 100°C, in the presence of certain catalysts like silica (B1680970) gel, this compound can undergo cleavage to regenerate the starting aldehyde, propionaldehyde. google.com This process allows for the slow distillation of the aldehyde from the reaction mixture. google.com For the related compound 2,4,6-tripropyl-1,3,5-trioxane (B1585552), this method can yield n-butyraldehyde with over 99.9% purity. google.com This characteristic makes these cyclic acetals useful as an aldehyde source in reactions where side reactions like resinification need to be minimized. google.com At higher temperatures, above 300°C, thermal degradation of the analogous 2,4,6-tripropyl-1,3,5-trioxane involves homolytic cleavage of the trioxane ring, primarily yielding propionaldehyde and formaldehyde (B43269).
The same acid catalysts that promote the formation of this compound can also facilitate its decomposition back to propionaldehyde. The decomposition of the related 2,4,6-tripropyl-1,3,5-trioxane in the presence of aqueous hydrochloric acid occurs via ring-opening to produce three equivalents of propionaldehyde. The strength of the acidic environment can be a critical factor; for instance, with a similar compound, triisopropyl-1,3,5-trioxane, excessively strong acidity can lead to its decomposition.
Thermal Decomposition for Regenerative Aldehyde Release
Environmental and Atmospheric Chemical Reactions
Recent studies have highlighted the role of this compound in atmospheric chemistry, particularly in the formation of organic films on aerosols.
In environments mimicking the highly acidic aerosols found in the upper troposphere and lower stratosphere (UT/LS), this compound has been identified as a major product in surface films. sjsu.edunih.gov These atmospheric particles are primarily composed of concentrated sulfuric acid (40-80 wt%) and water. sjsu.educopernicus.org In laboratory experiments, combining propionaldehyde with sulfuric acid solutions at these high acidities leads to the formation of this cyclic acetal (B89532). nih.gov The formation mechanism under these conditions is consistent with the acid-catalyzed cyclotrimerization of propionaldehyde. nih.gov
The stability and formation of this compound within these acidic aerosols are significant as the formation of organic films can alter the chemical and physical properties of the aerosols, potentially impacting climate. sjsu.edu
In acidic aerosol environments, the formation of this compound does not occur in isolation. It is a major component of a complex mixture that also includes products of aldol (B89426) condensation and longer-chain linear polyacetals. nih.govcopernicus.org Spectroscopic analysis of the organic films formed from propanal in sulfuric acid reveals the presence of aldol condensation products like 2-methyl-2-pentenal (B83557) and 1,3,5-trimethylbenzene alongside this compound and other polyacetals. sjsu.edunih.gov The formation of these various species indicates a complex network of parallel and sequential reactions occurring in the acidic medium. nih.gov
Physicochemical Properties of this compound
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| Melting Point | -20 °C |
| Boiling Point | 31-33 °C at 0.53 mbar |
| Refractive Index | 1.4176 |
(Data sourced from multiple references)
Phase Separation Phenomena in Multicomponent Systems
The formation of this compound via the cyclotrimerization of its precursor, propionaldehyde, is a key process where phase separation plays a critical role, particularly in catalytic systems. Research has demonstrated that the use of specific catalysts can induce spontaneous phase separation in the reaction mixture, facilitating efficient product isolation and catalyst recycling.
One of the most notable examples involves the use of heteropoly acids as catalysts for the liquid-phase cyclotrimerization of propionaldehyde. researchgate.net Studies have shown that as the conversion of propionaldehyde into this compound progresses, the reaction mixture separates into two distinct liquid phases. researchgate.net One phase is primarily the product, this compound, while the other phase contains the heteropoly acid catalyst. researchgate.net This phenomenon is attributed to the insolubility of the catalyst, which may be coordinated with the reactant (propanal), in the final trioxane product. researchgate.net This characteristic is highly advantageous for industrial applications as it allows the recovered catalyst phase to be reused repeatedly with high activity. researchgate.netresearchgate.net
This biphasic separation driven by the insolubility of the catalyst in the organic product stream is a significant finding in the process chemistry of this compound. Other catalytic systems, such as those using ionic liquids, have also been explored for aldehyde cyclotrimerization, in part because they can form biphasic systems with organic products, which simplifies catalyst recovery and product separation. researchgate.net
Table 1: Phase Separation in the Catalytic Synthesis of this compound This table summarizes the components and characteristics of the phase-separating system during the synthesis of this compound using a heteropoly acid catalyst.
| Component | Role | Phase at High Conversion | Rationale for Separation |
| Propionaldehyde | Reactant | Consumed | Precursor to the final product. |
| Heteropoly Acid | Catalyst | Catalyst Phase (Liquid) | The catalyst is insoluble in the trioxane product. researchgate.net |
| This compound | Product | Product Phase (Liquid) | Forms a distinct organic layer separate from the catalyst. researchgate.net |
Studies on Cross-Reactions with Other Atmospheric Carbonyl Species
In atmospheric science, the acid-catalyzed reactions of carbonyl compounds are crucial for the formation of secondary organic aerosols. This compound has been identified as a major product in laboratory studies simulating the atmospheric chemistry of propanal under acidic conditions, such as those found in aerosol particles in the upper troposphere and lower stratosphere. sjsu.edunih.gov These aerosols often contain concentrated sulfuric acid, which catalyzes the transformation of gas-phase organic species into the particle phase. nih.gov
Research has focused not only on the self-reaction of propanal to form products like this compound but also on its reactions with other carbonyl species prevalent in the atmosphere, such as glyoxal (B1671930) and methylglyoxal. nih.gov When propanal was reacted in mixtures with these other carbonyls in acidic media, the formation of highly colored surface films was observed. sjsu.edu Analysis of these films revealed a complex mixture of products, providing evidence for "cross-reactions"—reactions between different aldehyde species. nih.govresearchgate.net
These findings are significant because, under typical atmospheric conditions where a mixture of carbonyls exists, cross-reactions are often favored over self-reactions. nih.govresearchgate.net The formation of this compound occurs alongside other species derived from aldol condensation and complex cross-reactions. nih.gov This indicates that while the trioxane is a stable product of propanal self-trimerization, its formation pathway is part of a much more complex reaction system that contributes to the chemical composition and properties of atmospheric aerosols. sjsu.eduresearchgate.net Ab-initio calculations suggest that such cross-reactions are more probable than self-reactions in atmospheric aqueous phases like clouds and aerosol particles. researchgate.net
Table 2: Products from Reactions of Propanal in Simulated Atmospheric Conditions This table outlines the major classes of chemical products identified in studies of propanal reactions under acidic conditions, both alone and in the presence of other atmospheric carbonyls.
| Reactant(s) | Condition | Major Product Classes | Specific Products Mentioned |
| Propanal | Sulfuric Acid | Acetal, Aldol Condensation Products | This compound, 2-Methyl-2-pentenal, 1,3,5-Trimethylbenzene. nih.gov |
| Propanal + Glyoxal and/or Methylglyoxal | Sulfuric Acid | Self-Reaction Products, Cross-Reaction Products | Evidence of products incorporating multiple carbonyl precursors was observed. nih.govresearchgate.net |
Hydrolytic Stability and Reactivity Studies
The hydrolytic stability of the 1,3,5-trioxane (B122180) ring is a defining characteristic of its chemical reactivity. Studies comparing the reactivity of various heterocyclic compounds have provided direct insight into the robustness of this structure.
In comparative investigations of H₂S scavenging agents, the reactivity of nitrogen-containing heterocycles (1,3,5-triazinanes) was contrasted with their oxygen-containing analogs (1,3,5-trioxanes). researchgate.net Research by Bakke et al. examined the hydrolysis and reaction with hydrogen sulfide (B99878) of 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane, 1,3,5-triethyl-1,3,5-triazinane, and 1,3,5-trimethyl-1,3,5-triazinane. researchgate.net These triazinane compounds were found to readily undergo hydrolysis under the experimental conditions. researchgate.net
For a direct comparison, the same study investigated the behavior of 1,3,5-trioxane and 2,4,6-trimethyl-1,3,5-trioxane, a close structural analog of this compound. researchgate.net The results were definitive: under the same conditions where the triazinanes reacted, 2,4,6-trimethyl-1,3,5-trioxane and 1,3,5-trioxane did not undergo hydrolysis or react with the hydrosulfide (B80085) ion (HS⁻). researchgate.netacs.orgacs.org This demonstrates the high intrinsic stability of the trioxane ring towards hydrolysis compared to the analogous triazinane ring. researchgate.net The equilibrium between propionaldehyde and this compound has been characterized in aqueous solution, but the trioxane ring itself shows significant resistance to cleavage by water. researchgate.net
Table 3: Comparative Reactivity of Triazinanes and Trioxanes This table contrasts the observed reactivity of triazinane and trioxane compounds under identical experimental conditions, highlighting the hydrolytic stability of the trioxane structure.
| Compound Class | Example Compound(s) | Reactivity towards Hydrolysis | Reactivity towards HS⁻ |
| 1,3,5-Triazinanes | 1,3,5-Triethyl-1,3,5-triazinane, 1,3,5-Trimethyl-1,3,5-triazinane | Reactive; readily undergoes hydrolysis. researchgate.net | Reactive. researchgate.net |
| 1,3,5-Trioxanes | 1,3,5-Trioxane, 2,4,6-Trimethyl-1,3,5-trioxane | Not observed to hydrolyze under the conditions tested. researchgate.net | Not observed to react under the conditions tested. researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of 2,4,6 Triethyl 1,3,5 Trioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring
NMR spectroscopy is a cornerstone for the structural elucidation of 2,4,6-triethyl-1,3,5-trioxane, providing detailed information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides distinct signals that confirm its cyclic structure and the presence of ethyl groups. A study analyzing the chemical composition of surface films formed from propanal in sulfuric acid identified the characteristic peaks of this compound. researchgate.netnih.gov The spectrum typically shows a triplet at approximately 4.78 ppm, corresponding to the methine protons on the trioxane (B8601419) ring. researchgate.net A complex multiplet is observed around 1.67 ppm, which is attributed to the methylene (B1212753) protons of the ethyl groups. researchgate.net Additionally, a triplet at about 0.94 ppm represents the methyl protons of the ethyl groups. researchgate.net The integration of these peaks aligns with the expected proton ratios of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~4.78 | Triplet | Methine (CH) protons on the trioxane ring |
| ~1.67 | Multiplet | Methylene (CH₂) protons of the ethyl groups |
| ~0.94 | Triplet | Methyl (CH₃) protons of the ethyl groups |
Data sourced from studies on propanal reaction products. researchgate.net
In situ NMR spectroscopy is a powerful tool for monitoring the formation of this compound from propionaldehyde (B47417) in real-time. This technique allows for the observation of reaction intermediates and the determination of reaction kinetics. For instance, diffusion-ordered NMR spectroscopy (DOSY) has been used to show that the formation of the cyclic trimer is temperature-dependent. At higher temperatures (e.g., 50°C), the equilibrium shifts to favor the formation of the trioxane.
Solid-state NMR could be employed to study the conformational properties of this compound in its solid state, providing information on molecular packing and dynamics.
Carbon-13 (¹³C) NMR Spectroscopy
Infrared (IR) Spectroscopy (e.g., ATR-FTIR) for Vibrational Analysis and Functional Group Identification
Infrared spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is instrumental in identifying the functional groups and vibrational modes of this compound. The IR spectrum is characterized by strong C-O-C stretching vibrations, which are indicative of the trioxane ring.
Studies have shown that the ATR-FTIR spectrum of films formed from propanal reactions clearly displays the signature peaks of this compound. researchgate.netnih.gov At least 13 peaks in the film's spectrum correspond to those of the neat trioxane, including the six most intense peaks in the 1500 to 900 cm⁻¹ region. researchgate.netnih.gov The strong absorptions in the 1200-1000 cm⁻¹ range are characteristic of the ether linkages (C-O-C) within the trioxane ring. researchgate.net This technique has been crucial in confirming the presence of this compound as a major product in the acid-catalyzed reactions of propanal. nih.gov
High-Resolution Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound. In GC, the compound is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. The NIST WebBook provides mass spectral data for a stereoisomer of 2,4,6-triethyl- hmdb.canih.govmdpi.comtrioxane, which can be used as a reference for its identification. nist.gov GC-MS is not only used for qualitative identification but also for quantitative analysis, often employing internal standards for accurate concentration measurements. researchgate.net This is particularly useful in complex matrices, such as in the analysis of reaction products from propanal. scispace.com
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile organic compounds. The methodology is predicated on the differential partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a capillary column, and a gaseous mobile phase (carrier gas). Following separation in the column, the analytes are eluted and combusted in a hydrogen-air flame. The combustion process generates ions, creating a current that is proportional to the mass of the carbon atoms in the analyte, thus providing a quantifiable signal.
In the context of this compound analysis, GC-FID serves as a primary method for its quantification, often in complex matrices. Research has demonstrated its utility, for instance, in studies where this compound is employed as an internal standard for the quantification of other compounds. mdpi.com
Detailed research findings indicate specific instrumental parameters for the successful chromatographic separation of this compound. A typical GC-FID system for this analysis would consist of a gas chromatograph equipped with a flame ionization detector and an autosampler. mdpi.com The operational parameters can be summarized as follows:
| Parameter | Value/Type |
| Column | FFAP (Free Fatty Acid Phase) |
| Dimensions: 30 m x 0.25 mm i.d., 0.25 µm film thickness | |
| Injector | Split mode |
| Split Flow: 24 mL/min | |
| Carrier Gas | Helium |
| Flow Rate: 1.2 mL/min (constant flow) | |
| Temperature Program | Initial temperature of 40°C, ramped at 12°C/s to 60°C (held for 30 s), then at 10°C/s to 240°C (held for 60 s) |
| Injection Volume | 1 µL |
| Detector | Flame Ionization Detector (FID) |
The data in this table is based on research findings for the analysis of related compounds where this compound was used as an internal standard. mdpi.com
The selection of an FFAP column, which is a polar stationary phase, is indicative of its suitability for separating polar analytes. The temperature program is designed to ensure adequate separation of volatile components at lower temperatures while allowing for the timely elution of less volatile compounds like this compound at higher temperatures. The NIST Chemistry WebBook also indicates the availability of gas chromatography data for this compound, corroborating the suitability of this technique for its analysis. nist.govnist.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. The separation is achieved by pumping a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The interaction of the analyte with the stationary phase dictates its retention time, allowing for separation from other components in the mixture.
While specific, detailed research on the HPLC analysis of this compound is not extensively documented in publicly available literature, the principles of the technique and data from the analysis of structurally similar compounds provide a strong basis for its application. For instance, the separation of 2,4,6-Tribenzyl-1,3,5-trioxane, a related trioxane derivative, has been successfully achieved using reversed-phase HPLC. sielc.com This suggests that a similar approach would be effective for this compound.
In a typical reversed-phase HPLC method, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of trioxane derivatives, a C18 column is a common choice. The mobile phase composition can be adjusted to optimize the separation. Based on the analysis of 2,4,6-Tribenzyl-1,3,5-trioxane, a potential HPLC method for this compound can be extrapolated. sielc.com
| Parameter | Value/Type |
| Column | Newcrom R1 (Reversed-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV or Mass Spectrometry (MS) |
This table is based on a method developed for the analogous compound 2,4,6-Tribenzyl-1,3,5-trioxane and represents a likely starting point for the analysis of this compound. sielc.com
For mass spectrometry compatible applications, formic acid is often substituted for phosphoric acid in the mobile phase. sielc.com The use of HPLC is also alluded to in studies involving the synthesis of this compound, where HPLC, alongside Thin Layer Chromatography (TLC), was used to assess the crude product mixture, indicating its utility in monitoring reaction progress and purity. ijcce.ac.ir The separation in that instance was followed by column chromatography using a mobile phase of 10-30% EtOAc-hexane, which is a normal-phase system. ijcce.ac.ir This suggests that both normal-phase and reversed-phase HPLC could be viable techniques for the analysis of this compound, depending on the specific analytical requirements.
Theoretical and Computational Chemistry Approaches to 2,4,6 Triethyl 1,3,5 Trioxane Systems
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental for determining the properties of a single molecule in the absence of environmental effects (i.e., in the gas phase).
Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the electronic structure of molecules. rsc.org A geometry optimization calculation would find the lowest energy arrangement of the atoms, providing key structural parameters.
For 2,4,6-Triethyl-1,3,5-trioxane, the 1,3,5-trioxane (B122180) ring is expected to adopt a chair conformation, similar to cyclohexane. The three ethyl groups can be arranged in various stereoisomeric forms, primarily differing in their axial or equatorial positions on the ring. The most stable configuration would likely feature all three bulky ethyl groups in equatorial positions to minimize steric hindrance.
A DFT calculation would precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformer. Furthermore, by calculating the energies of other, less stable conformers (e.g., those with one or more axial ethyl groups or twist-boat ring conformations), an energy landscape can be constructed. This landscape is crucial for understanding the relative stability and the energy barriers to conformational change.
Table 1: Hypothetical DFT-Calculated Structural Parameters for the Equatorial Conformer of this compound (Note: This table is illustrative and not based on published data.)
| Parameter | Atom(s) Involved | Hypothetical Value |
|---|---|---|
| Bond Length | C-O (ring) | 1.42 Å |
| Bond Length | C-C (ring) | N/A |
| Bond Length | C-C (ethyl) | 1.53 Å |
| Bond Angle | O-C-O (ring) | 112.0° |
| Bond Angle | C-O-C (ring) | 110.5° |
| Dihedral Angle | C-O-C-O (ring) | 60.5° |
Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structures of chemical bonding. uni-muenchen.defaccts.de It partitions the electron density into localized bonds, lone pairs, and anti-bonding orbitals.
For this compound, NBO analysis would provide:
Atomic Charges: Quantifying the electron distribution and identifying the partial positive charges on carbon atoms and partial negative charges on oxygen atoms.
Hybridization: Describing the hybrid orbitals (e.g., sp³) used to form the bonds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. An MD simulation would provide a view of the dynamic behavior of this compound, such as the flexibility of the trioxane (B8601419) ring and the rotation of the ethyl substituents. This method could simulate how the molecule explores different conformations and the timescales of these changes, which is particularly useful for understanding its behavior in a condensed phase (e.g., as a liquid or in solution).
Calculation of Thermochemical Parameters (e.g., Enthalpy of Reaction, Activation Energies)
Quantum chemical calculations can predict important thermochemical data. For this compound, this could include:
Enthalpy of Formation: The standard enthalpy change when the compound is formed from its constituent elements.
Activation Energies: By modeling the reaction pathway (reaction mechanism), the energy of the transition state can be calculated. This allows for the determination of the activation energy, which is a key parameter for predicting the reaction rate.
Table 2: Hypothetical Calculated Thermochemical Data (Note: This table is illustrative and not based on published data.)
| Parameter | Reaction | Hypothetical Value |
|---|---|---|
| Enthalpy of Reaction (ΔH_rxn) | 3 Propionaldehyde (B47417) → this compound | -65 kJ/mol |
| Activation Energy (Ea) | Trimerization Transition State | +80 kJ/mol |
Computational Validation and Prediction of Experimental Observations
A crucial step in computational research is validating the theoretical models against experimental data. If experimental data were available for this compound, computational methods could be used to calculate properties like vibrational frequencies (for comparison with IR and Raman spectra) or NMR chemical shifts. Agreement between the calculated and experimental values would lend confidence to the computational model, which could then be used to predict other properties that are difficult or impossible to measure experimentally.
Polymerization Studies and Material Science Applications Pertaining to 2,4,6 Triethyl 1,3,5 Trioxane
Ring-Opening Polymerization (ROP) of Trioxane (B8601419) Systems
Ring-opening polymerizations (ROP) that involve a positively charged intermediate are known as cationic ring-opening polymerizations (CROP) and are responsible for producing several significant industrial polymers, including polyacetals from 1,3,5-trioxane (B122180). mdpi.com The primary driving force for the ROP of cyclic monomers containing three to eight atoms is the release of ring strain, which provides a negative enthalpy of polymerization. mdpi.com
Cationic Polymerization Mechanisms and Kinetics
The cationic polymerization of trioxanes is a complex process initiated by Lewis acids or protonic acids. mdpi.com The mechanism proceeds through several key stages:
Initiation: The process begins with an initiator, such as a Brønsted acid (e.g., HClO₄) or a Lewis acid (e.g., BF₃), which may require a co-catalyst like water. mdpi.comoup.com The initiator protonates or coordinates with an oxygen atom in the trioxane ring, leading to the opening of the ring and the formation of an active cationic species, typically an oxonium ion or a carboxonium ion. oup.com The initiation reaction is not merely an interaction of the BF₃ molecule with trioxane but rather the addition of a cation derived from the BF₃ coordination complex to the trioxane molecule. oup.com
Propagation: The active cationic chain end then attacks another monomer molecule in a nucleophilic substitution (S_N_2) reaction. mdpi.com This process repeats, adding monomer units to the growing polymer chain. An alternative mechanism, the activated monomer mechanism, suggests that the monomer itself is activated and carries the cationic charge, which then attacks the neutral chain end. mdpi.com
Termination and Chain Transfer: Termination can occur through various pathways, including reaction with impurities or recombination with the counter-ion. Chain transfer reactions, often involving water, are also significant. uni-tuebingen.de In the presence of water, a growing chain can react to form a hemiacetal end-group and release a proton, which can then initiate a new chain. uni-tuebingen.de This makes water an effective chain transfer agent.
The kinetics of trioxane polymerization are intricate, often characterized by an induction period before rapid polymerization begins. uni-tuebingen.de This period is associated with the establishment of an equilibrium concentration of formaldehyde (B43269), which is formed from the depolymerization of short polyoxymethylene chains. researchgate.net The rate of polymerization and the molecular weight of the resulting polymer are highly dependent on catalyst and water concentrations. oup.com Studies on the polymerization of 1,3,5-trioxane have shown that lowering the reaction temperature, even to a "frozen" or solid state, can suppress side reactions and lead to the formation of polymers with higher molecular weights and lower quantities of oligomers. rsc.org
Copolymerization Strategies with Various Heterocyclic Monomers
Homopolymers of trioxane, known as polyoxymethylene (POM), have hemiacetal end-groups that are thermally unstable, leading to depolymerization or "unzipping" from the chain end. uni-tuebingen.de To enhance thermal stability, 2,4,6-triethyl-1,3,5-trioxane, like its parent compound, can be copolymerized with small amounts of other heterocyclic monomers. mdpi.comuni-tuebingen.de These comonomers introduce thermally stable carbon-carbon bonds into the polyacetal backbone, which act as "stoppers" to prevent complete depolymerization. uni-tuebingen.de
Common comonomers include cyclic ethers and cyclic acetals. scispace.com Notable examples are:
1,3-Dioxolane (DOX) : Frequently used in industrial processes, it readily copolymerizes with trioxane to create random copolymers. researchgate.nettandfonline.com
Ethylene Oxide : Another common comonomer that improves the stability of the resulting polyacetal resin. uni-tuebingen.descispace.com
ε-Caprolactone (CL) : Copolymerization with CL has been explored, yielding copolymers with enhanced thermal properties. scispace.com
1,3-Dioxepane (DXP) : Used in bulk copolymerization with trioxane to produce polyacetals. acs.org
The incorporation of these comonomers can be controlled by the feed ratio and influences the resulting polymer's properties, such as crystallinity and thermomechanical characteristics. researchgate.net
| Comonomer | Chemical Class | Effect on Polymer Properties | Reference |
|---|---|---|---|
| 1,3-Dioxolane (DOX) | Cyclic Acetal (B89532) | Improves thermal stability by introducing C-C bonds. | tandfonline.com |
| Ethylene Oxide | Cyclic Ether | Enhances thermal stability. | uni-tuebingen.de |
| ε-Caprolactone (CL) | Cyclic Ester | Modifies thermal properties. | scispace.com |
| 1,3-Dioxepane (DXP) | Cyclic Acetal | Improves thermal stability. | acs.org |
| 3-(alkoxymethyl)-3-ethyloxetane | Substituted Oxetane | Influences thermomechanical properties and crystallinity. | researchgate.net |
Thermodynamic Considerations in Polymerization Processes
The polymerization of cyclic monomers is governed by thermodynamic principles, primarily the Gibbs free energy change (ΔG_p). wiley-vch.de Polymerization is only possible when ΔG_p is negative. The change in Gibbs free energy is defined by the equation ΔG_p = ΔH_p - TΔS_p, where ΔH_p is the enthalpy of polymerization and ΔS_p is the entropy of polymerization.
For most ring-opening polymerizations, the conversion of a small molecule (monomer) into a long polymer chain results in a decrease in translational entropy, making ΔS_p negative. The primary driving force is the favorable change in enthalpy (ΔH_p < 0), which results from the release of ring strain. Because the TΔS_p term is negative, it becomes more significant as temperature increases. At a certain temperature, known as the ceiling temperature (T_c) , ΔG_p becomes zero, and the rate of polymerization equals the rate of depolymerization. wikipedia.org Above this temperature, polymer formation is thermodynamically unfavorable. wiley-vch.dewikipedia.org For the unsubstituted 1,3,5-trioxane, an equilibrium concentration of the monomer exists during polymerization, which is influenced by temperature and the solvent used. scribd.com
| Parameter | Symbol | Significance in Trioxane Polymerization | Reference |
|---|---|---|---|
| Enthalpy of Polymerization | ΔH_p | Negative, driven by the release of ring strain. | scribd.com |
| Entropy of Polymerization | ΔS_p | Negative, due to the loss of translational freedom from monomer to polymer. | scribd.com |
| Gibbs Free Energy of Polymerization | ΔG_p | Must be negative for polymerization to occur. | wiley-vch.de |
| Ceiling Temperature | T_c | The temperature at which polymerization and depolymerization are in equilibrium. Polymerization is favored below T_c. | wikipedia.org |
Role as a Monomer or Precursor in Polyacetal and Polyoxymethylene Production
This compound serves as a monomer, or more accurately a precursor to the monomeric species, for the production of substituted polyacetal resins. Industrial polyacetals (POM) are typically produced through the cationic copolymerization of 1,3,5-trioxane with a small percentage of a comonomer to enhance stability. acs.org While the ethyl-substituted variant is not as common as the parent trioxane, its chemistry follows the same pathway. In the presence of an acid catalyst, the trioxane ring opens to generate the active species that propagates to form a polyoxymethylene chain.
The presence of the ethyl groups on the polymer backbone would be expected to alter the physical properties of the resulting polyacetal, such as its crystallinity, melting point, and solubility, compared to standard POM derived from unsubstituted trioxane. Research on reactions of propanal in sulfuric acid has shown the formation of both this compound and longer-chain linear polyacetals, indicating its role as both a stable trimer and a participant in polymerization. nih.govcopernicus.org
Utilization as a Chemical Intermediate in Complex Organic Synthesis
Beyond polymerization, this compound is a useful chemical intermediate. As a stable, solid cyclic trimer of propionaldehyde (B47417), it serves as a convenient source for this aldehyde, which can be difficult to store and handle due to its tendency to oxidize or self-polymerize. The trioxane can be synthesized via the acid-catalyzed cyclotrimerization of propionaldehyde and can be decomposed, often thermally, to release the aldehyde for use in subsequent synthetic steps. researchgate.net This is particularly valuable for reactions where controlled, slow release of an aldehyde is required. The trioxane ring can also participate in various chemical reactions, including oxidation to form ethyl carboxylic acids or reduction to yield ethyl alcohols.
Emerging Research Directions in Supramolecular Materials Science with Trioxane Scaffolds
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. acs.org A "supramolecular scaffold" is a molecular building block with a defined structure used to organize other functional molecules into larger, ordered assemblies. acs.org
While specific research utilizing this compound in this capacity is not widespread, the trioxane ring itself possesses features that make it a potential scaffold. Its defined chair-like conformation and the specific spatial orientation of its substituents could be exploited to direct the assembly of larger structures. Theoretical studies on trioxane derivatives have explored their potential as ionophores, where the unique topology and polarized C-H bonds could enable the recognition of both anions and cations. koreascience.krresearchgate.net The rigid structure of the 1,3,5-trioxane ring, combined with the ability to modify its substituents (like the ethyl groups), offers possibilities for designing new host-guest systems and functional materials where precise molecular arrangement is key. iucr.org
Future Research Directions and Unexplored Avenues in 2,4,6 Triethyl 1,3,5 Trioxane Chemistry
Development of Novel and Environmentally Sustainable Synthetic Routes
The traditional synthesis of 2,4,6-triethyl-1,3,5-trioxane involves the acid-catalyzed cyclotrimerization of propionaldehyde (B47417). google.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. A key area of exploration is the use of reusable and environmentally benign catalysts.
Promising alternatives include solid acid catalysts and ionic liquids. For instance, heteropoly acids have been shown to be effective catalysts that can be easily recovered and reused, as they form a separate phase from the product. rsc.org Similarly, ferric chloride-based ionic liquids have been used for the solvent-free cyclotrimerization of aldehydes, offering high selectivity and convenient catalyst recycling without significant loss of activity. researchgate.net Another novel approach involves using a catalyst derived from sodium lignosulfonate, a byproduct of the paper industry, which acts as a polyfunctional cation exchange material. cardiosomatics.rurjeid.com At 25°C, this catalyst facilitates the reaction with over 95% selectivity and 72% conversion of propanal. cardiosomatics.rurjeid.com
Future work will likely focus on:
Solvent-Free Conditions: Expanding the use of solvent-free reaction systems, which has been shown to be effective, to minimize waste and environmental impact. researchgate.netijcce.ac.ir
Bio-based Catalysts: Further development of catalysts from renewable resources, like lignosulfonates, to create a more sustainable chemical industry. cardiosomatics.rurjeid.com
Enhanced Recyclability: Optimizing catalyst systems, such as heteropoly acids and ionic liquids, to ensure high efficiency over multiple reaction cycles. researchgate.netijcce.ac.ir
Advanced Mechanistic Studies of Complex Reaction Networks
The formation of this compound is often part of a complex reaction network. Under acidic conditions, the cyclotrimerization of propanal can compete with side reactions like aldol (B89426) condensation. ijcce.ac.irnih.gov This can lead to a mixture of products, including the desired trioxane (B8601419), aldol condensation products like 2-methyl-2-pentenal (B83557), and longer-chain linear polyacetals. nih.govsemanticscholar.org
Future research will require advanced analytical and spectroscopic techniques to unravel these intricate pathways. Studies have utilized ATR-FTIR and 1H NMR spectroscopy to identify the various species present in films formed from propanal in sulfuric acid. nih.govsemanticscholar.org The reversibility of the cyclotrimerization reaction also influences the final product distribution, especially with longer reaction times, which can favor aldol products. ijcce.ac.ir A deeper mechanistic understanding is crucial for optimizing reaction conditions to maximize the yield and selectivity of this compound. Unexplored avenues include real-time reaction monitoring under various catalytic conditions to map the kinetic profiles of competing reactions.
Exploration of Innovative Catalytic Systems and Methodologies
Catalysis is central to the synthesis of this compound, and the exploration of novel catalysts remains a vibrant area of research. While traditional catalysts include strong protic acids like sulfuric acid, modern research emphasizes heterogeneous and recyclable systems. google.com
Keggin-type heteropolyacids have demonstrated significant catalytic activity in the one-pot oxidation-trimerization of propanol (B110389) to this compound. ijcce.ac.ir The efficiency of these catalysts can be tuned by altering their composition. For example, substituting molybdenum with vanadium in the heteropolyacid structure can enhance catalytic performance. ijcce.ac.ir Studies show that the catalyst type significantly impacts conversion and yield. ijcce.ac.ir
| Catalyst | Conversion (%) | Yield of this compound (%) |
| H₃[PW₁₂O₄₀] | 87 | 65 |
| H₃[PMo₁₂O₄₀] | 93 | 79 |
| H₅[PMo₁₁VO₄₀] | 96 | 82 |
| H₄[SiW₁₂O₄₀] | 98 | 84 |
| Data sourced from a study on the oxidation-trimerization of propanol under solvent-free conditions at 100°C for 2 hours. ijcce.ac.ir |
Furthermore, these heteropolyacid catalysts exhibit excellent stability and can be reused multiple times with only a slight decrease in activity. ijcce.ac.ir
| Catalyst | First Run Yield (%) | Fifth Run Yield (%) |
| H₃[PW₁₂O₄₀] | 98.2 | 93.2 |
| H₃[PMo₁₂O₄₀] | 97.0 | 90.8 |
| H₅[PMo₁₁VO₄₀] | 97.0 | 91.2 |
| H₄[SiW₁₂O₄₀] | 95.7 | 89.3 |
| Data reflects the reusability of various Keggin-type heteropolyacids. ijcce.ac.ir |
Future research will likely focus on designing catalysts with precisely controlled acid sites, exploring novel support materials, and investigating photocatalytic or electrocatalytic methods to drive the synthesis under even milder conditions.
Predictive Computational Modeling for Reaction Design and Optimization
Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, which are increasingly being applied to reaction design and optimization. For this compound, computational models can elucidate the conformational properties of the trioxane ring, which typically adopts a stable chair-like conformation to minimize steric strain.
While detailed computational studies on the reaction mechanism for this specific trioxane are still an emerging area, future research could leverage Density Functional Theory (DFT) and other methods to:
Model the reaction pathways for both cyclotrimerization and competing side reactions.
Simulate catalyst-substrate interactions to aid in the rational design of more efficient and selective catalysts.
Predict the impact of reaction parameters such as temperature, pressure, and solvent on reaction outcomes.
Elucidate the electronic and steric effects of different substituents on the trioxane ring.
By providing a molecular-level understanding of the reaction landscape, predictive modeling can significantly accelerate the discovery and optimization of new synthetic and catalytic systems, reducing the need for extensive empirical experimentation.
Investigation of Advanced Material Science Applications and Functionalization Strategies
The 1,3,5-trioxane (B122180) ring is a key structural motif in various materials. Trioxanes are important monomers for producing polyacetal resins, such as polyoxymethylene (POM), which are valuable engineering thermoplastics known for their mechanical strength and chemical stability. researchgate.netijcce.ac.ir
Future research directions in material science could focus on leveraging this compound as a building block for novel polymers and functional materials. One unexplored avenue is its potential application in energy storage. Cyclic ethers are being investigated as monomers for the in situ synthesis of quasi-solid electrolytes for safer, high-performance lithium-metal batteries. rsc.org The polymerization of monomers like this compound within a battery cell could lead to electrolytes with enhanced stability and conductivity.
Furthermore, the ethyl groups on the trioxane ring offer sites for chemical modification. Future functionalization strategies could involve:
Introducing reactive groups to the ethyl side chains to allow for cross-linking or grafting onto other polymer backbones.
Synthesizing trioxanes with tailored side chains to fine-tune the physical properties (e.g., solubility, thermal stability, lipophilicity) of resulting materials.
Creating novel co-polymers by polymerizing this compound with other cyclic ethers or monomers to develop materials with unique hybrid properties.
These avenues could lead to the development of advanced plastics, specialized coatings, or innovative electrolyte materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
